molecular formula C25H30ClN3O2 B11354316 1-butyl-4-{1-[4-(2-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-butyl-4-{1-[4-(2-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11354316
M. Wt: 440.0 g/mol
InChI Key: QXJGRPRTWGFCDJ-UHFFFAOYSA-N
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Description

1-BUTYL-4-{1-[4-(2-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring, a pyrrolidinone ring, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BUTYL-4-{1-[4-(2-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorophenol with butyl bromide to form 2-chlorophenoxybutane. This intermediate is then reacted with 1H-1,3-benzodiazole-2-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-BUTYL-4-{1-[4-(2-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted benzodiazole compounds.

Scientific Research Applications

1-BUTYL-4-{1-[4-(2-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BUTYL-4-{1-[4-(2-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BUTYL-4-{1-[4-(2-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its combination of a benzodiazole ring, a pyrrolidinone ring, and a chlorophenoxy group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C25H30ClN3O2

Molecular Weight

440.0 g/mol

IUPAC Name

1-butyl-4-[1-[4-(2-chlorophenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C25H30ClN3O2/c1-2-3-14-28-18-19(17-24(28)30)25-27-21-11-5-6-12-22(21)29(25)15-8-9-16-31-23-13-7-4-10-20(23)26/h4-7,10-13,19H,2-3,8-9,14-18H2,1H3

InChI Key

QXJGRPRTWGFCDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCCOC4=CC=CC=C4Cl

Origin of Product

United States

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